molecular formula C15H13N B13536280 2-(4-Phenylphenyl)propanenitrile

2-(4-Phenylphenyl)propanenitrile

Cat. No.: B13536280
M. Wt: 207.27 g/mol
InChI Key: JKTVGIDNYIWPRZ-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)propanenitrile (IUPAC name: (R)-2-([1,1'-biphenyl]-4-yl)propanenitrile, referred to as 3k in ) is a chiral nitrile compound characterized by a biphenyl substituent at the propanenitrile backbone. This compound is synthesized via enantioselective radical decarbonylative cyanation, achieving high enantiomeric excess (96% ee) and moderate yield (50%) under catalytic conditions . Its rigid biphenyl structure contributes to unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis and pharmaceutical intermediates.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-phenylphenyl)propanenitrile

InChI

InChI=1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3

InChI Key

JKTVGIDNYIWPRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for nitriles often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Phenylphenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)propanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to antimicrobial effects by disrupting cellular processes .

Comparison with Similar Compounds

Key Observations:

Steric Effects :

  • The tert-butyl group in 3j enhances yield (86%) compared to the biphenyl analog 3k (50%), likely due to reduced steric hindrance during synthesis .
  • The biphenyl group in 3k imparts rigidity, resulting in a solid-state structure, whereas alkyl-substituted analogs (e.g., 3i , 3j ) remain liquids .

Electronic Effects: Electron-withdrawing groups (e.g., chlorine in 3q) correlate with high enantioselectivity (98% ee), suggesting enhanced stereochemical control during radical cyanation .

Catalytic Performance :

  • The use of chiral ligands (e.g., L5 in 3j ) significantly improves enantioselectivity compared to default conditions (e.g., 3i with 85% ee vs. 3j with 90% ee) .

Research Findings and Trends

Enantioselectivity Drivers

  • Biphenyl vs. Alkyl Substituents : The biphenyl group in 3k achieves the highest ee (96%) among the series, attributed to π-π interactions stabilizing the transition state during asymmetric induction .
  • Chlorine Substituents : The 2-chlorophenyl analog (3q ) shows near-perfect enantioselectivity (98% ee), likely due to enhanced radical stability and ligand-substrate interactions .

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